罗匹尼罗-d7盐酸盐

概述

描述

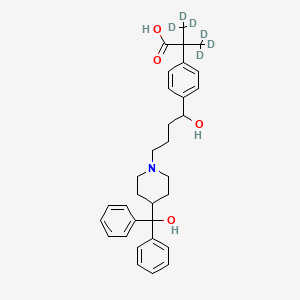

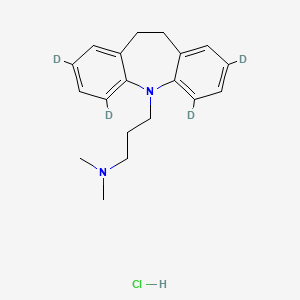

罗匹尼罗-d7(盐酸盐)是罗匹尼罗盐酸盐的氘代版本。它是一种口服活性、强效的多巴胺D3和D2受体激动剂。 该化合物主要用于科学研究,作为罗匹尼罗定量的内标,罗匹尼罗是一种用于治疗帕金森病和不安腿综合征的药物 .

科学研究应用

罗匹尼罗-d7(盐酸盐)在科学研究中得到广泛应用,尤其是在化学、生物学和医学领域。它的一些应用包括:

罗匹尼罗定量: 用作质谱和其他分析技术的内标,以定量生物样品中的罗匹尼罗水平.

药代动力学研究: 用于研究罗匹尼罗在体内和体外的药代动力学和代谢.

药物开发: 用于开发罗匹尼罗的新制剂和递送系统.

神经科学研究: 用于研究多巴胺受体激动剂对神经元活动和行为的影响.

作用机制

罗匹尼罗-d7(盐酸盐)通过选择性刺激大脑纹状体系统内的多巴胺D2和D3受体发挥作用。这种刺激模仿多巴胺的作用,多巴胺是一种神经递质,在调节运动和情绪反应中起着至关重要的作用。 精确的作用机制涉及与这些受体结合并激活调节神经元活动的细胞内信号通路 .

生化分析

Biochemical Properties

Ropinirole-d7 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of dopamine receptor interactions. It selectively binds to dopamine D2 receptors with high affinity, inducing [35S]GTPγS binding in cells expressing the human receptor . This interaction is crucial for studying the pharmacodynamics of dopamine agonists. Additionally, Ropinirole-d7 Hydrochloride interacts with other biomolecules such as adrenergic, serotonin (5-HT), benzodiazepine, and GABA receptors, although with much lower affinity .

Cellular Effects

Ropinirole-d7 Hydrochloride influences various cellular processes, particularly those related to dopamine signaling pathways. In cellular models, it has been shown to reduce spontaneous locomotor activity at lower doses while increasing it at higher doses . This compound also affects cell signaling pathways by modulating dopamine receptor activity, which can lead to changes in gene expression and cellular metabolism. For instance, in human gingival fibroblasts, Ropinirole-d7 Hydrochloride has been observed to promote cell viability and inhibit apoptosis .

Molecular Mechanism

The molecular mechanism of Ropinirole-d7 Hydrochloride involves its binding to dopamine D2 receptors, leading to receptor activation and subsequent intracellular signaling cascades. This binding induces conformational changes in the receptor, facilitating the exchange of GDP for GTP on the associated G-protein, thereby activating downstream signaling pathways . Additionally, Ropinirole-d7 Hydrochloride can inhibit or activate various enzymes, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ropinirole-d7 Hydrochloride can vary over time. The compound is stable under standard storage conditions, maintaining its integrity for extended periods . Its effects on cellular function can change with prolonged exposure. For example, long-term treatment with Ropinirole-d7 Hydrochloride in in vitro studies has shown sustained receptor activation and modulation of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of Ropinirole-d7 Hydrochloride in animal models are dose-dependent. At lower doses, it reduces spontaneous locomotor activity, while at higher doses, it increases activity . In models of Parkinson’s disease, Ropinirole-d7 Hydrochloride has been shown to reverse locomotor deficits and restore interest in novel stimuli . At very high doses, it may cause adverse effects such as dyskinesia and exacerbation of preexisting conditions .

Metabolic Pathways

Ropinirole-d7 Hydrochloride is involved in metabolic pathways related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of dopamine . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Ropinirole-d7 Hydrochloride is transported and distributed through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for dopamine receptors in target tissues.

Subcellular Localization

Ropinirole-d7 Hydrochloride is primarily localized in subcellular compartments where dopamine receptors are abundant, such as the plasma membrane and synaptic vesicles . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these specific compartments. This localization is crucial for its role in modulating dopamine signaling and cellular responses.

准备方法

合成路线和反应条件

罗匹尼罗-d7(盐酸盐)的合成涉及将氘掺入罗匹尼罗分子中。这通常是通过在合成过程中使用氘代试剂来实现的。具体的合成路线和反应条件是专有的,并未广泛公开。 一般方法涉及用氘替换前体分子中的氢原子 .

工业生产方法

罗匹尼罗-d7(盐酸盐)的工业生产遵循与其实验室合成类似的原理,但规模更大。该过程涉及使用氘代试剂和溶剂,以确保氘掺入最终产物中。 生产过程针对产量和纯度进行了优化,并采取了严格的质量控制措施,以确保产品的稳定性 .

化学反应分析

反应类型

罗匹尼罗-d7(盐酸盐)会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。

常见试剂和条件

氧化: 高锰酸钾、过氧化氢和其他氧化剂在酸性或碱性条件下。

还原: 氢化锂铝、硼氢化钠和其他还原剂在无水条件下。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,罗匹尼罗-d7(盐酸盐)的氧化会导致形成各种氧化衍生物,而还原会生成该化合物的还原形式 .

相似化合物的比较

类似化合物

罗匹尼罗盐酸盐: 罗匹尼罗-d7(盐酸盐)的非氘代版本,用于治疗帕金森病和不安腿综合征.

普拉克索: 另一种用于治疗帕金森病和不安腿综合征的多巴胺激动剂.

独特性

罗匹尼罗-d7(盐酸盐)由于掺入了氘,因此具有独特之处,这在科学研究中提供了独特的优势。氘原子使化合物更加稳定,并允许在质谱研究中进行更准确的定量。 这使它成为药代动力学和药物开发研究中不可或缺的工具 .

属性

IUPAC Name |

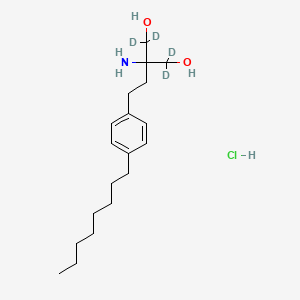

4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-DWPKPNNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。